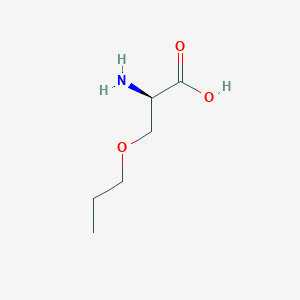

(2R)-2-Amino-3-propoxypropanoic acid

Description

(2R)-2-Amino-3-propoxypropanoic acid is a chiral amino acid derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the third carbon of the propanoic acid backbone. Its structure includes a stereogenic center at the C2 position (R-configuration), which influences its biological interactions and physicochemical properties. The following sections compare its hypothetical properties with structurally analogous compounds documented in the literature.

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R)-2-amino-3-propoxypropanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

YLVYZXAQMZHQSE-RXMQYKEDSA-N |

Isomeric SMILES |

CCCOC[C@H](C(=O)O)N |

Canonical SMILES |

CCCOCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-propoxypropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amino acid precursor with a propoxy group. This can be done using reagents such as propyl bromide in the presence of a base like sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-propoxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol (-OH) using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The propoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides (e.g., propyl bromide) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

(2R)-2-Amino-3-propoxypropanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-propoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The propoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The propoxy group in (2R)-2-Amino-3-propoxypropanoic acid distinguishes it from other amino acid derivatives with aromatic, heteroaromatic, or alkyl substituents.

Table 1: Key Properties of Selected Analogues

*Estimated XLogP3 values based on substituent contributions.

Key Comparisons

Hydrophobicity and Solubility

- Aromatic vs. Alkyl Ether Substituents : The phenyl () and naphthyl () groups impart significant hydrophobicity (XLogP3: -1.5 and 2.2, respectively). In contrast, the propoxy group in the target compound would likely reduce hydrophobicity compared to aromatic substituents but increase it relative to polar groups like hydroxy (XLogP3: -0.2 in ).

- Methoxy vs. Propoxy: The methoxy group in (XLogP3: 0.8) is less hydrophobic than a propoxy group, which has a longer alkyl chain. This suggests this compound may exhibit moderate lipophilicity, balancing solubility and membrane permeability.

Hydrogen Bonding and Reactivity

- This contrasts with hydroxy-containing analogues (e.g., ), which have additional donor capacity. Reduced hydrogen bonding may lower solubility in polar solvents compared to compounds like (2R)-3-chloro-2-hydroxypropanoic acid ().

Biological Activity

(2R)-2-Amino-3-propoxypropanoic acid, also known as propoxypropanoic acid, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C5H11NO3

- Molecular Weight : 133.15 g/mol

- IUPAC Name : this compound

This compound features an amino group and a propoxy substituent, which may influence its biological interactions.

- G Protein-Coupled Receptor Modulation :

- Neuroprotective Effects :

Pharmacological Effects

- Antimicrobial Activity :

- Research has shown that various derivatives of propanoic acid exhibit antimicrobial properties against multidrug-resistant pathogens. For instance, compounds with structural similarities demonstrated significant activity against Gram-positive and Gram-negative bacteria, including MRSA and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. faecalis | Notes |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid | 32 | >64 | Moderate activity against resistant strains |

| 4-NO2 substituted phenyl derivative | 16 | 32 | Enhanced activity against Gram-negative bacteria |

| Dimethylpyrazole derivative | 32 | 64 | Significant inhibition across multiple CYP isoforms |

Clinical Implications

The biological activities of this compound suggest potential therapeutic applications in:

- Diabetes Management : By acting as a GPR40 agonist, it may enhance insulin secretion and improve glucose metabolism.

- Neurodegenerative Diseases : Its ability to modulate glutamate signaling could provide avenues for treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.